molecular formula C7H6BrF B1653185 Fluorobenzyl bromide CAS No. 17815-88-2

Fluorobenzyl bromide

Cat. No.: B1653185
CAS No.: 17815-88-2
M. Wt: 189.02 g/mol
InChI Key: AVPMRIWGOGRNBF-UHFFFAOYSA-N
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Description

Fluorobenzyl bromide, also known as 4-fluorobenzyl bromide, is an organic compound with the molecular formula C7H6BrF. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the preparation of various biologically active molecules and its utility in chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of fluorotoluene using bromine or hydrobromic acid in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the selective bromination of the benzyl position .

Industrial Production Methods: In industrial settings, this compound is produced by reacting fluorotoluene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of fluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing fluorobenzyl groups into target molecules .

Properties

IUPAC Name

[bromo(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMRIWGOGRNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311623
Record name fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17815-88-2
Record name NSC244363
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Record name fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [bromo(fluoro)methyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a prominent application of fluorobenzyl bromide in pharmaceutical synthesis?

A1: this compound serves as a key intermediate in synthesizing Prasugrel [, , ], a platelet aggregation inhibitor used to prevent blood clots.

Q2: How is cyclopropyl 2-fluorobenzyl ketone synthesized using 2-fluorobenzyl bromide?

A2: The synthesis involves a Grignard reaction. 2-fluorobenzyl bromide is first reacted with magnesium to form a Grignard reagent. This reagent then reacts with cyclopropanecarbonitrile to yield cyclopropyl 2-fluorobenzyl ketone [, , ].

Q3: Can this compound be used to functionalize surfaces for solar energy applications?

A3: Yes, research indicates that 4-fluorobenzyl bromide and 4-trithis compound successfully functionalized the phosphorus-rich (111)B face of gallium phosphide. This surface modification aims to passivate surface recombination sites, potentially enhancing solar energy conversion efficiency [].

Q4: How can this compound be utilized in the synthesis of dendrimers?

A4: this compound, particularly 4-fluorobenzyl bromide, can be incorporated into the periphery of dendrimers. These fluorinated dendrimers, synthesized using a convergent approach with calix[4]arenes as the core, exhibit distinct thermal properties [].

Q5: Is there an alternative route for synthesizing dendrons with fluoro aryl functionalities using this compound?

A5: Yes, a mesylate activation route has been explored as an alternative to using bromide directly. This method, employing p-fluorobenzyl bromide or perthis compound, involves reacting them with 3,5-dihydroxybenzyl alcohol, followed by mesylate activation and subsequent Williamson ether synthesis for generation enhancement. This route offers advantages such as shorter reaction times and simplified purification [].

Q6: What is the significance of [18F]this compound in medical imaging?

A6: [18F]this compound acts as a crucial precursor for synthesizing radiolabeled imaging probes. Notably, it's employed in creating [18F]DCFBC ([18F]N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-fluorobenzyl-l-Cysteine) [], a promising agent for visualizing prostate cancer using Positron Emission Tomography (PET).

Q7: How does the choice of solvent impact the synthesis of [18F]fluorobenzyl bromides?

A7: Research indicates that the selection of solvents significantly influences the preparation of [18F]fluorobenzyl bromides, especially when aiming for their application in the asymmetric synthesis of [18F]fluoroaromatic amino acids for PET imaging [].

Q8: Are there studies focusing on the crystal structure of compounds derived from this compound?

A8: Yes, the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, synthesized using 2-fluorobenzyl bromide, has been determined using X-ray single-crystal diffraction. This compound, characterized by various spectroscopic methods, holds potential as an anticancer agent [].

Q9: What alternative reagents have been explored for synthesizing Prasugrel to minimize the use of harmful substances like bromine?

A9: Research on Prasugrel synthesis highlights efforts to replace bromine with less toxic alternatives. One approach utilizes hydrobromic acid and hydrogen peroxide for bromination reactions, aiming to reduce environmental impact and production costs [].

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